molecular formula C16H19NO4S2 B585564 N-Despropyl rotigotine sulfate CAS No. 1196459-54-7

N-Despropyl rotigotine sulfate

Cat. No.: B585564
CAS No.: 1196459-54-7
M. Wt: 353.451
InChI Key: YKUSENFEQSTMLO-ZDUSSCGKSA-N
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Description

N-Despropyl rotigotine sulfate is a metabolite of rotigotine, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. Rotigotine is known for its continuous delivery through a transdermal patch, providing a steady supply of the drug over 24 hours . This compound is formed through the N-dealkylation of rotigotine, which involves the removal of a propyl group from the nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-despropyl rotigotine sulfate typically involves the N-dealkylation of rotigotine. This can be achieved through oxidative biotransformation, where rotigotine undergoes N-dealkylation to form N-despropyl rotigotine . The reaction conditions often involve the use of oxidative agents and specific catalysts to facilitate the removal of the propyl group.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled oxidation of rotigotine under specific conditions to ensure high yield and purity of the product. The sulfate conjugation is then carried out to form the final compound .

Chemical Reactions Analysis

Types of Reactions: N-Despropyl rotigotine sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various metabolites.

    Reduction: Reduction reactions can reverse the oxidation process, although this is less common.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions include various sulfate and glucuronide conjugates of N-despropyl rotigotine .

Scientific Research Applications

N-Despropyl rotigotine sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-despropyl rotigotine sulfate involves its interaction with dopamine receptors. As a metabolite of rotigotine, it retains some affinity for dopamine D1, D2, and D3 receptors. The compound mimics the action of dopamine by activating these receptors, which helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Uniqueness: N-Despropyl rotigotine sulfate is unique due to its specific metabolic pathway and the presence of the sulfate group, which influences its solubility and pharmacokinetics. Compared to rotigotine, it has a different metabolic profile and may exhibit distinct biological activities .

Properties

IUPAC Name

[(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUSENFEQSTMLO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196459-54-7
Record name N-Despropyl rotigotine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196459547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESPROPYL ROTIGOTINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6638WXC8KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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